S-Methyl 3-oxobutanethioate

Description

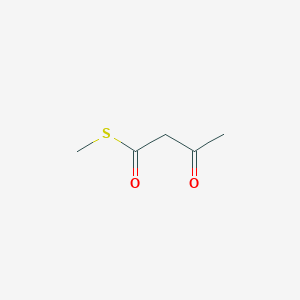

S-Methyl 3-oxobutanethioate (CAS: 2432-51-1) is a thioester derivative of 3-oxobutanoic acid, characterized by a sulfur atom replacing the oxygen in the ester group. Its structure includes a ketone (3-oxo) group and a methylthio moiety, making it distinct from conventional esters.

Properties

Molecular Formula |

C5H8O2S |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

S-methyl 3-oxobutanethioate |

InChI |

InChI=1S/C5H8O2S/c1-4(6)3-5(7)8-2/h3H2,1-2H3 |

InChI Key |

ZLHONWKLNDJBRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares S-Methyl 3-oxobutanethioate with key analogs:

*Note: Properties for this compound are inferred from analogs.

Key Observations :

- Thioester vs. Ester : Thioesters (e.g., S-Methyl hexanethioate) exhibit higher lipophilicity (logP ~2.6) compared to oxygen esters (logP ~0.2–0.5) due to sulfur’s reduced polarity .

- Ketone Influence: The 3-oxo group in this compound increases polarity (TPSA ~42.4 Ų) compared to non-ketone thioesters (e.g., S-Methyl butanethioate) but reduces logP relative to longer-chain thioesters (e.g., S-Methyl hexanethioate) .

- Stability: Thioesters are generally less stable than esters due to weaker C–S bond strength, but the 3-oxo group may enhance reactivity via keto-enol tautomerism .

Functional Group Comparisons

Thioester vs. Ester: Thioesters (C–S bond) are more nucleophilic but less stable than esters (C–O bond), impacting their utility in prolonged reactions . Example: Methyl 3-oxobutanoate (ester) is widely used in perfumery, while thioesters are niche intermediates in drug synthesis .

Ketone vs. Non-Ketone Derivatives: The 3-oxo group enhances hydrogen-bonding capacity (higher TPSA) and reactivity. For instance, highlights the use of ethyl 3-oxobutanoate in condensation reactions, a trait shared by this compound .

Q & A

Q. What are the standard synthetic routes for S-methyl 3-oxobutanethioate, and how can purity be optimized?

this compound can be synthesized via nucleophilic substitution or esterification. A typical method involves reacting a thiol precursor (e.g., 3-oxobutanethioic acid) with methyl iodide in an aprotic solvent (e.g., THF or DMF) under inert conditions. For example, in analogous syntheses (e.g., methyl acetoacetate), sodium hydride is used as a base to deprotonate the thiol group, enabling methyl group transfer . Post-synthesis, purification via reversed-phase C18 column chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) is critical to achieve >95% purity. LCMS and HPLC (e.g., retention time monitoring at 210 nm) are recommended for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR (δ ~2.3 ppm for methyl ketone protons, δ ~3.0 ppm for S-methyl group) and C NMR (δ ~200 ppm for ketone carbonyl, δ ~40 ppm for S-methyl) confirm structural integrity .

- LCMS : Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H] at m/z 133.1 (theoretical MW 132.18) .

- FT-IR : Strong absorbance at ~1700 cm (C=O stretch) and ~650 cm (C-S stretch) .

Q. What safety protocols are essential for handling this compound?

The compound is moisture-sensitive and may degrade upon prolonged exposure to air. Use inert atmospheres (N/Ar) for storage and reactions. PPE (gloves, goggles, lab coat) is mandatory due to potential respiratory and dermal irritation. Work in a fume hood, and avoid contact with oxidizing agents .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

Experimental design should include:

- Thermal stability : Conduct thermogravimetric analysis (TGA) from 25°C to 200°C (heating rate 10°C/min) to identify decomposition thresholds.

- pH stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC at 24-hour intervals. Preliminary data suggest increased hydrolysis at pH >10 due to ketone group reactivity .

Q. What analytical methods are suitable for detecting this compound in complex matrices (e.g., biological samples)?

- SPME-GC/MS : Optimize fiber coating (e.g., PDMS/DVB) and extraction time (30–60 min) for volatile thioesters. Use selected ion monitoring (SIM) for m/z 133.1 to enhance specificity .

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Quantify via multiple reaction monitoring (MRM) transitions (e.g., 133.1 → 89.0 for fragmentation) .

Q. How can computational modeling predict this compound’s reactivity in nucleophilic environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways. Key parameters:

Q. What strategies resolve contradictory data in studies of this compound’s biological activity?

- Dose-response meta-analysis : Pool data from heterogeneous studies (e.g., IC values in enzyme inhibition assays) using random-effects models to account for variability .

- Orthogonal validation : Cross-verify bioactivity claims with knockout models (e.g., CRISPR-edited enzymes) or isotopic tracing (e.g., C-labeled substrate tracking) .

Q. How can derivatives of this compound be synthesized to enhance solubility or stability?

Q. What mechanistic insights explain side reactions during this compound’s synthesis?

Common side products (e.g., disulfides or over-alkylated species) arise from:

- Thiol oxidation : Mitigate by strict inert atmosphere and chelating agents (e.g., EDTA).

- Competitive nucleophiles : Use methyl iodide in stoichiometric excess (1.5–2.0 eq) to favor mono-alkylation .

Q. How do solvent polarity and catalyst choice influence this compound’s reaction kinetics?

Design a kinetic study comparing:

- Solvents : THF (low polarity) vs. DMF (high polarity). Monitor reaction progress via H NMR.

- Catalysts : DBU vs. KCO. Polar aprotic solvents like DMF accelerate reaction rates due to improved nucleophile activation, while DBU reduces side reactions via selective deprotonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.